Hygroscopicity and Humidity Resistance: L-Carnitine Acid Fumarate vs. L-Carnitine Tartrate
L-carnitine acid fumarate exhibits a humidity-resistance profile superior to that of L-carnitine tartrate, which deliquesces when relative humidity (RH) exceeds 60% [1]. The fumarate salt is described as 'practically non-hygroscopic' and 'very stable' without provoking gastrointestinal side effects, whereas tartrate's hygroscopicity, though reduced relative to the inner salt, remains a formulation limitation [2][3]. This directly impacts the choice of excipients, packaging, and viable manufacturing geographies.
| Evidence Dimension | Deliquescence relative humidity (RH) threshold and hygroscopicity classification |
|---|---|
| Target Compound Data | Practically non-hygroscopic; withstands higher RH than L-carnitine tartrate; no deliquescence reported under ambient conditions |
| Comparator Or Baseline | L-Carnitine tartrate: deliquesces when RH > 60% (per patent disclosure) |
| Quantified Difference | Quantitative RH threshold for fumarate not explicitly reported; qualitatively 'even better than that of L-carnitine tartrate' and 'practically non-hygroscopic' |
| Conditions | Solid-state stability assessment under ambient and elevated humidity conditions as disclosed in patent specifications |
Why This Matters
Procurement of the fumarate salt instead of tartrate reduces the risk of moisture-induced degradation, caking, and content non-uniformity in solid dosage forms, lowering total cost of ownership for manufacturers operating in humid climates or without climate-controlled facilities.
- [1] Liaoning Koncepnutra. L-carnitine calcium fumarate, preparation method and application for the same. U.S. Patent Application US20110245537A1, October 6, 2011. View Source
- [2] Cavazza, C. Salts of L-carnitine and alkanoyl L-carnitines and process for preparing same. U.S. Patent 4,602,039, July 22, 1986. View Source
- [3] Buononato, A. Double salts of fumaric acid with a carnitine and an amino acid and food supplements, dietary supplements and drugs containing same. U.S. Patent 6,730,693, May 4, 2004. View Source
